3-Chloro-6-fluoro-4-hydroxyquinoline
Description
Chemical Structure: 3-Chloro-6-fluoro-4-hydroxyquinoline (C₉H₅ClFNO; molar mass: 197.59 g/mol) is a halogenated quinoline derivative featuring chloro (Cl), fluoro (F), and hydroxy (-OH) substituents at positions 3, 6, and 4, respectively . Its tautomeric forms include 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one, depending on the solvent and pH .
Properties
CAS No. |
724787-80-8 |
|---|---|
Molecular Formula |
C9H5ClFNO |
Molecular Weight |
197.59 g/mol |
IUPAC Name |
3-chloro-6-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClFNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) |
InChI Key |
YLHCFKGEXKJUDO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)Cl |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
Hydroxy vs. Methoxy Groups
- This compound: The -OH group increases polarity and solubility in aqueous media, making it suitable for biological applications requiring hydrophilic interactions .
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: Methoxy (-OCH₃) reduces polarity compared to -OH, favoring membrane permeability in lipophilic environments (e.g., agrochemicals) .
Halogenation Patterns
- Chloro and fluoro substituents in the target compound and analogues enhance metabolic stability and binding affinity to biological targets (e.g., enzymes, receptors) via halogen bonding and steric effects .
- Trifluoromethyl (-CF₃) in 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline significantly boosts electron-withdrawing effects and thermal stability .
Functional Group Diversity
- Cyano (-CN) Groups (e.g., in 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile): Improve binding to ATP pockets in kinases, a common feature in anticancer agents .
- Tetrahydroquinoline Scaffolds (e.g., 2-chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile): Enhance conformational flexibility and blood-brain barrier penetration for CNS-targeted drugs .
Computational Insights
Density-functional theory (DFT) studies, such as those employing hybrid functionals with exact exchange terms, can elucidate electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions involving these compounds . For instance, the electron-deficient quinoline core in this compound may exhibit distinct reactivity in nucleophilic substitution compared to methoxy-substituted analogues .
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